molecular formula C9H14N2OS B2639005 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one CAS No. 339022-25-2

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

Cat. No. B2639005
CAS RN: 339022-25-2
M. Wt: 198.28
InChI Key: STSIKNWGXHKMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, might also be studied .

Scientific Research Applications

Synthesis and Structural Analysis

  • New Synthesis Methods : Research by Yamamoto et al. (1975) involves the thermal isomerization of related compounds to produce thiazole derivatives, highlighting the methods of synthesizing structurally related molecules (Yamamoto, Yoda, & Tamura, 1975).

  • X-Ray Structures and Computational Studies : Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, a category of compounds that includes molecules structurally similar to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one. This research aids in understanding the molecular structure and properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Chemical Reactions and Derivatives

  • Reactions in Acid Medium : Krayushkin et al. (2006) explored the behavior of hydroxy ketones in acid medium to synthesize related thiazole derivatives, which is significant in developing new chemical entities (Krayushkin et al., 2006).

  • Synthesis of Novel Derivatives : Sayed et al. (2002) discussed the synthesis of new pyridazinones and pyridines, using compounds similar to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one as intermediates or starting materials (Sayed, Khalil, Ahmed, & Raslan, 2002).

Pharmaceutical Applications

  • Antitubercular Activity : Ahsan et al. (2012) discovered novel antitubercular analogues related to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one, showcasing its potential in developing new treatments for tuberculosis (Ahsan et al., 2012).

  • Ring Transformation Studies : Yamamoto et al. (1984) studied the proton-induced ring transformation of related thiazole compounds, which is crucial for understanding the chemical behavior and potential pharmaceutical applications of these molecules (Yamamoto, Yoda, Okada, & Matsushima, 1984).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards it might pose. Safety data sheets (SDS) are often a good source of this information .

properties

IUPAC Name

2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSIKNWGXHKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.